molecular formula C3H10N2O2S B2729543 N-propylsulfamide CAS No. 1393813-41-6; 147962-41-2

N-propylsulfamide

Cat. No.: B2729543
CAS No.: 1393813-41-6; 147962-41-2
M. Wt: 138.19
InChI Key: FEYGBGVBTKYFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propylsulfamide sodium salt (CAS 1642873-03-7) is a high-purity chemical compound offered with a minimum purity of ≥98% . This organosulfur compound features the sulfonamide functional group, a motif of significant importance in medicinal chemistry due to its prevalence in a wide array of therapeutic agents . Sulfonamide-based compounds are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, and anticancer properties, making them a central focus in drug discovery efforts . In research settings, this compound sodium salt serves as a valuable building block for the design and synthesis of novel bioactive molecules. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new therapeutic candidates with potentially lower toxicity and enhanced efficacy . The stability and crystalline nature of sulfonamides like this one make them particularly attractive for synthetic chemistry applications . It is critical to note that this product is for research and further manufacturing use only, and is not intended for direct human use . Hazard Statements: H302-H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(sulfamoylamino)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGBGVBTKYFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147962-41-2
Record name n-propylsulfamide
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Advanced Synthetic Methodologies for N Propylsulfamide and Its Precursors

Classic and Modern Synthetic Routes to N-Propylsulfamide

The preparation of this compound and related alkyl sulfamides is pivotal, particularly as they serve as key building blocks in the synthesis of complex pharmaceutical agents. Methodologies have evolved from classic multi-step batch processes to more streamlined and efficient modern routes.

Synthesis via Chlorosulfonyl Isocyanate Derivatives

A well-established and frequently cited method for preparing this compound, particularly for its use as a precursor in the synthesis of the drug Macitentan, involves the use of chlorosulfonyl isocyanate. newdrugapprovals.orgacs.orgresearchgate.net This route is a multi-step process that builds the sulfamide (B24259) moiety in a controlled manner.

The synthesis typically begins with the reaction of chlorosulfonyl isocyanate with tert-butanol (B103910) at a controlled temperature (e.g., 0 °C) in a solvent like dichloromethane. acs.orgresearchgate.net This step yields a tert-butoxycarbonyl (BOC) protected aminosulfonyl chloride intermediate. newdrugapprovals.orgacs.org This intermediate is then reacted with n-propylamine in the presence of a base, such as triethylamine, to form the BOC-protected this compound. acs.org The reaction is often stirred for an extended period to ensure completion. acs.org

Table 1: Synthesis of this compound Potassium Salt via Chlorosulfonyl Isocyanate

Step Reactants Reagents & Solvents Key Intermediate/Product
1. Protection Chlorosulfonyl isocyanate, tert-butanol Dichloromethane (DCM) BOC-protected aminosulfonyl chloride acs.org
2. Amination BOC-protected aminosulfonyl chloride, n-propylamine Triethylamine, Dichloromethane (DCM) BOC-protected this compound acs.org
3. Deprotection BOC-protected this compound 5 M HCl in dioxane This compound acs.orgresearchgate.net

Alternative Alkyl Sulfamide Preparations

Beyond the chlorosulfonyl isocyanate route, other methods for preparing sulfamides have been developed. A general approach for creating unsymmetrical sulfamides involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by trapping with a nucleophilic amine. researchgate.net This strategy has been highlighted as a way to improve access to specific long-chain alkyl sulfamides. researchgate.net

Electrochemical methods also present a modern alternative for sulfonamide synthesis. acs.orgrsc.org One such process involves the oxidative coupling of amines and thiols. acs.org While this produces sulfonamides rather than sulfamides, the underlying principles of forming sulfur-nitrogen bonds through electrochemical means represent an area of active research that could lead to new sulfamide syntheses. Another approach involves the reaction of amines with sulfonyl chlorides in water with pH control, which offers a greener alternative to traditional methods. sci-hub.se

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical manufacturing aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. ua.esnih.govresearchgate.net These principles are increasingly being applied to the synthesis of sulfamides and their precursors.

Key green chemistry strategies applicable to sulfamide synthesis include:

Use of Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Green approaches advocate for their replacement with safer alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). sci-hub.semdpi.com The synthesis of certain sulfonamides has been successfully demonstrated in water or PEG-400. sci-hub.se

Waste Minimization and Atom Economy: Processes are designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net This includes using catalytic reactions, which reduce the need for stoichiometric reagents that end up as waste. sci-hub.sersc.org

Use of Less Hazardous Reagents: In the context of synthesizing precursors for Macitentan, alternative methods have been developed to avoid hazardous reagents like sodium hydride (NaH) and solvents like dimethyl sulfoxide (B87167) (DMSO), which are challenging for large-scale synthesis. researchgate.net One improved method utilized potassium carbonate as the base and acetonitrile (B52724) as the solvent, resulting in a high yield and a more eco-friendly process. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net Solvent-free reactions, where reactants are mixed directly, represent an ideal green methodology. sci-hub.se

By adopting these principles, the synthesis of this compound and other critical intermediates can become more sustainable and economically viable. consensus.app

Flow Chemistry and Continuous Processing in Sulfamide Production

Flow chemistry, or continuous processing, is a modern manufacturing paradigm that is replacing traditional batch production for many chemical syntheses, including that of sulfamides. sterlingpharmasolutions.comthatsnice.com In a flow system, reactants are continuously pumped through a network of pipes (B44673) or tubes (a reactor), where the reaction occurs. nih.gov This approach offers significant advantages over batch processing.

Benefits of Flow Chemistry in Sulfamide Synthesis:

Enhanced Safety: Flow reactors contain only a small volume of reacting material at any given time, which greatly mitigates the risks associated with handling hazardous materials or managing exothermic reactions. sterlingpharmasolutions.comnih.gov

Improved Control and Consistency: The small scale allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher consistency and potentially better yields. thatsnice.comorganic-chemistry.org

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the complex and sometimes unpredictable challenges of scaling up batch reactors. acs.orgnih.gov

Efficiency: Rapid mixing and superior heat transfer can accelerate reaction kinetics. nih.gov One-flow syntheses for unsymmetrical sulfamides using chlorosulfonic acid have been developed that achieve reaction times of 90 seconds or less. organic-chemistry.org

The synthesis of sulfonamide libraries has been effectively demonstrated using eco-friendly flow systems, highlighting the technology's impact on drug discovery by enabling rapid, safe, and scalable production. acs.orgnih.gov This technology is particularly suitable for producing intermediates like this compound, aligning with the industry's move towards safer, more efficient, and sustainable manufacturing processes. sterlingpharmasolutions.comnbinno.com

Fundamental Reaction Chemistry and Mechanistic Studies of N Propylsulfamide

Nucleophilic Reactivity of the Sulfamide (B24259) Moiety

The sulfamide moiety in N-propylsulfamide, while structurally reminiscent of ureas, possesses distinct electronic properties. The powerful electron-withdrawing nature of the central sulfonyl group (SO₂) significantly modulates the nucleophilicity of the adjacent nitrogen atoms. Despite this electron withdrawal, the lone pairs on the nitrogen atoms allow the sulfamide to function as a nucleophile, particularly when deprotonated.

This nucleophilic character is central to its application in organic synthesis. A prominent example is its role as a key building block in the synthesis of Macitentan, a dual endothelin receptor antagonist. ijsrst.com In this synthesis, the deprotonated this compound acts as a nucleophile, displacing a chlorine atom on a pyrimidine (B1678525) ring in a crucial C-N bond-forming step. ijsrst.comacs.org The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The reactivity of the sulfamide moiety in nucleophilic substitution reactions can be summarized as follows:

Reaction TypeElectrophileProduct TypeConditions
N-ArylationAryl Halide (e.g., Dichloropyrimidine)N-Aryl SulfamideBase (e.g., KOtBu), Solvent (e.g., DMSO)
N-AlkylationAlkyl HalideN-Alkyl SulfamideStrong Base (e.g., NaH), Solvent (e.g., THF, DMF)

This table is interactive. You can sort and filter the data.

The nucleophilicity is significantly enhanced upon deprotonation, a topic that will be explored further in section 3.3. Computational studies, such as Density Functional Theory (DFT), can be employed to map the electron density on the sulfamide nitrogen and sulfur atoms, providing a theoretical basis for predicting its reactivity with various electrophiles. ijaers.com

Electrophilic Transformations Involving the Nitrogen Atoms

While the primary reactivity of the sulfamide moiety is nucleophilic, transformations can be carried out at the nitrogen atoms, most commonly through N-alkylation. In these reactions, the nitrogen atom of this compound acts as the nucleophile attacking an electrophilic carbon center, such as that of an alkyl halide or a trichloroacetimidate. nih.govnih.gov

The direct alkylation of sulfamides requires careful consideration of reaction conditions. Due to the reduced nucleophilicity of the nitrogen atoms compared to a simple amine, a strong base is often necessary to deprotonate the sulfamide, thereby generating a more potent sulfamide anion nucleophile. nih.gov

Common electrophiles used in the transformation of this compound and related sulfamides include:

Electrophile ClassSpecific ExampleReaction Type
Alkyl HalidesIodomethane, Benzyl BromideN-Alkylation
TrichloroacetimidatesPhenethyl trichloroacetimidateN-Alkylation
Aryl Halides5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207)N-Arylation

This table is interactive. You can sort and filter the data.

The reaction with trichloroacetimidates is notable as it can proceed under thermal conditions without the need for an external catalyst, provided the imidate can form a stable cation precursor. nih.govnih.gov Competition between N-alkylation and O-alkylation can be a factor in sulfonamide reactions, although N-alkylation is generally favored. DFT calculations on model sulfonamides have shown the N-alkylation pathway to be kinetically and thermodynamically preferred over O-alkylation. ijaers.comresearchgate.net

Protonation and Deprotonation Equilibria and their Impact on Reactivity

The nitrogen atoms of this compound possess acidic protons due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The predicted pKa for this compound is approximately 11.06, indicating it is significantly more acidic than a typical alkylamine. This acidity is a critical factor governing its reactivity.

Deprotonation of this compound with a suitable base generates a resonance-stabilized anion, which is a much stronger nucleophile than the neutral molecule. This is a key principle exploited in its synthetic applications. For instance, in the synthesis of Macitentan, this compound is treated with a strong base like potassium tert-butoxide (KOtBu) to form the corresponding potassium salt. ijsrst.comacs.org This salt is then readily able to participate in nucleophilic aromatic substitution.

PropertyValue / ConditionSignificance
Predicted pKa11.06 ± 0.60Indicates acidic N-H protons
Deprotonating AgentsKOtBu, NaH, K₂CO₃Generation of the highly nucleophilic sulfamide anion
Resulting SpeciesThis compound Potassium Salt, this compound Sodium SaltKey reactive intermediates in C-N bond formation

This table is interactive. You can sort and filter the data.

The choice of base and solvent is crucial for achieving efficient deprotonation and subsequent reaction. The formation of stable, isolable salts like this compound potassium salt underscores the importance of this equilibrium in modulating the compound's chemical behavior.

Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers powerful methods for forming C-N bonds, and these strategies are applicable to sulfamides like this compound. Palladium, copper, and rhodium complexes are effective catalysts for the N-arylation and amidation of sulfamides and related compounds.

Palladium-catalyzed cross-coupling provides a versatile route to N-aryl sulfamides. Using a catalyst derived from a palladium(0) source, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand like P(t-Bu)₃, sulfamide can be coupled with aryl bromides and iodides. thieme-connect.de These reactions typically proceed under relatively mild conditions and offer a direct method for introducing aryl groups onto the sulfamide nitrogen.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Evans-Lam (CEL) reaction, is another important method. Systems using copper salts like CuI or Cu₂O, often in the presence of a ligand such as an oxalamide or an amino acid, can effectively couple sulfamides with aryl halides, including less reactive aryl chlorides. nih.govtandfonline.comresearchgate.net These methods are often more economical than palladium-catalyzed approaches and show broad substrate scope.

Rhodium-catalyzed reactions have also been developed for C-H amidation, where a C-H bond is directly converted to a C-N bond. Cationic rhodium complexes can catalyze the reaction of arenes containing a directing group with sulfonyl azides, and sulfonamides themselves can act as directing groups for C-H functionalization. nih.govacs.org

Metal CatalystTypical PrecursorsLigandsReaction Type
PalladiumPd₂(dba)₃, Pd(OAc)₂P(t-Bu)₃, SPhos, BINAPCross-coupling, Amination
CopperCuI, Cu₂O, CuCl₂Oxalamides, Amino acids (e.g., N-methylglycine)N-Arylation (Ullmann, CEL)
Rhodium[Cp*Rh(OAc)₂], Cationic Rh(I) complexes-C-H Amidation/Functionalization

This table is interactive. You can sort and filter the data.

These metal-catalyzed transformations significantly expand the synthetic utility of this compound, enabling the construction of complex molecules that would be difficult to access through traditional methods.

Detailed Mechanistic Elucidation of Key Reactions

The synthesis of Macitentan provides a key example for elucidating the reaction mechanism of this compound. The first crucial step is a nucleophilic aromatic substitution (SNAr).

A plausible mechanism for this transformation involves the following steps:

Deprotonation: this compound is deprotonated by potassium tert-butoxide (KOtBu) to form the highly nucleophilic potassium this compound salt. This is a rapid acid-base reaction.

CH₃CH₂CH₂NHSO₂NH₂ + KOtBu ⇌ [CH₃CH₂CH₂NHSO₂NH]⁻K⁺ + H-OtBu

Nucleophilic Attack: The resulting sulfamide anion attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the 5-(4-bromophenyl)-4,6-dichloropyrimidine ring. This forms a negatively charged tetrahedral intermediate, known as a Meisenheimer complex. The negative charge is stabilized by resonance distribution across the pyrimidine ring and the electron-withdrawing groups.

Chloride Elimination: The intermediate collapses by expelling a chloride ion, which is a good leaving group. This restores the aromaticity of the pyrimidine ring and yields the final C-N coupled product, N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide. ijsrst.comacs.org

Kinetic studies of related sulfonamide reactions, such as hydrolysis, suggest that mechanisms can proceed through stepwise pathways involving intermediates. For instance, the alkaline hydrolysis of some cyclic sulfonamides (β-sultams) can involve the formation of a trigonal bipyramidal intermediate (TBPI). researchgate.net While the SNAr mechanism is distinct, it similarly proceeds through a discrete intermediate (the Meisenheimer complex).

Computational studies using Density Functional Theory (DFT) on related systems provide further insight. For the alkylation of sulfonamides, DFT calculations support a mechanism where N-alkylation is strongly favored over O-alkylation due to a lower activation energy barrier for the N-attack pathway. researchgate.net This theoretical evidence aligns with the observed experimental outcomes in the reactions of this compound.

Derivatization Strategies and Analog Design in Sulfamide Chemistry

Synthesis of N,N'-Disubstituted Sulfamide (B24259) Derivatives

The synthesis of N,N'-disubstituted sulfamides, where both nitrogen atoms of the sulfamide core bear substituents, has been significantly advanced by the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. rsc.orgscispace.comnih.govrsc.org This method provides a robust and highly efficient route to both symmetrical and unsymmetrical sulfamides under mild conditions. rsc.orgrsc.org

A common strategy involves a two-step process. First, a primary amine is reacted with a reagent like sulfuryl fluoride (SO₂F₂) or a crystalline analog to form a monosubstituted sulfamoyl fluoride intermediate. thieme-connect.com This intermediate is often stable enough to be isolated and purified. rsc.org In the second step, the sulfamoyl fluoride is coupled with a second, different amine to yield the unsymmetrical N,N'-disubstituted sulfamide. thieme-connect.com This modularity is a key advantage, allowing for the synthesis of a diverse library of derivatives. scispace.com For instance, the reaction of a sulfamoyl fluoride with an alkyl or aryl amine in a solvent like acetonitrile (B52724), often in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds with high yields. scispace.com

Recent developments have also demonstrated that N,N'-disubstituted sulfamides can be prepared via SuFEx and subsequently used as precursors for other functional groups, such as diazenes, through electrochemical oxidation. organic-chemistry.orgacs.org This highlights the versatility of the sulfamide group as a synthetic intermediate.

Table 1: Optimization of N,N'-Disubstituted Sulfamide Synthesis via SuFEx This table summarizes the effect of different bases and solvents on the yield of a model SuFEx reaction for synthesizing a disubstituted sulfamide.

EntrySolventBase (equiv.)Time (h)Yield (%)
1MeCNDBU (1.0)297
2MeCNEt₃N (1.0)295
3MeCNK₂CO₃ (1.0)294
4PhMeDBU (1.0)289
5DMFDBU (1.0)277
6MeCNPyridine (1.0)271
Data derived from research on SuFEx click chemistry. scispace.com

Functionalization of the Propyl Chain

Direct functionalization of the propyl chain on a pre-formed N-propylsulfamide molecule is challenging. A more common and versatile synthetic approach involves using propylamines that are already functionalized as building blocks for the sulfamide synthesis. This strategy allows for the precise installation of various chemical groups at specific positions along the propyl chain.

For example, a synthetic route can start with the reaction of chlorosulfonyl isocyanate with tert-butanol (B103910) to generate a BOC-protected amino-sulfonyl chloride. acs.org This intermediate can then be reacted with a functionalized propylamine (B44156). For instance, using a propylamine with a terminal ester group, such as a derivative of γ-aminobutyric acid (GABA), allows for the incorporation of a carboxylic acid precursor. acs.org Subsequent deprotection and reaction steps can then build the final disubstituted sulfamide, carrying a functionalized propyl chain. This method offers a reliable way to create analogs with modified solubility, polarity, or with reactive handles for further chemical conjugation.

Incorporation of this compound into Complex Molecular Architectures

The this compound moiety is a key structural component in several complex, high-value molecules. Its ability to form specific hydrogen bonds and its physicochemical properties make it a valuable group in molecular design.

A prominent example is Macitentan , a dual endothelin receptor antagonist. acs.orgnih.gov Macitentan's structure features a central pyrimidine (B1678525) ring system to which an this compound group is attached. nih.gov The synthesis of Macitentan showcases the integration of the sulfamide building block into a larger heterocyclic framework. Typically, a complex pyrimidine amine is coupled with this compound potassium salt in a nucleophilic aromatic substitution reaction. acs.orgacs.org The this compound itself is prepared in advance, often starting from n-propylamine and chlorosulfonyl isocyanate, followed by deprotection and salt formation to create a reactive nucleophile. acs.orgacs.org The presence of the propyl group in Macitentan is crucial for its molecular recognition and properties.

Beyond this example, the N,N'-disubstituted sulfamide framework, including derivatives that could be conceptually derived from this compound, has been incorporated into novel pesticide candidates. nih.gov In these architectures, a heterocyclic amine is coupled with a substituted sulfamoyl chloride via the SuFEx reaction, demonstrating the broad applicability of this chemistry for creating complex and diverse molecular structures. nih.gov

Structure-Reactivity Relationships in Novel Sulfamide Analogs (Non-Biological Context)

In a non-biological context, the structure of sulfamide analogs significantly influences their chemical and physical properties, such as thermal stability and hydrogen-bonding networks. These relationships are particularly evident in the study of polysulfamides. nih.gov

The thermal properties of polysulfamides are highly dependent on the structure of the polymer backbone. nih.govnih.gov Research has shown that polysulfamides with rigid aromatic backbones exhibit significantly higher glass transition temperatures (Tg) compared to those with flexible aliphatic segments. chemrxiv.org For example, a polysulfamide derived from a stiff, cyclic monomer can have a Tg above 170 °C, whereas a polymer incorporating a flexible aliphatic chain can have a Tg as low as 46 °C. chemrxiv.org This tunability demonstrates a clear structure-property relationship, where increased backbone rigidity leads to materials with higher thermal stability. researchgate.nettandfonline.com All synthesized polysulfamides generally show high thermal stability, with decomposition temperatures (defined as 5% weight loss) often exceeding 200 °C. scispace.comnih.gov

Synthesis of Polysulfamides and Oligomeric Structures

Polysulfamides, which are the –SO₂– analogs of polyureas, are an intriguing class of polymers whose synthesis has been made highly accessible through SuFEx click chemistry. rsc.orgnih.gov These step-growth polymerization methods allow for the creation of high molecular weight polymers from bifunctional monomers.

Two primary approaches are used:

A₂ + B₂ Polycondensation : This method involves reacting a bis(amine) (an A₂ monomer) with a bis(sulfamoyl fluoride) (a B₂ monomer). nih.gov By carefully controlling stoichiometry and reaction conditions (e.g., using a base like DBU at elevated temperatures), a wide range of polysulfamides with diverse architectures can be obtained. nih.govthieme-connect.com

AB Polycondensation : A more recent approach utilizes AB-type monomers that contain both an amine and a sulfamoyl fluoride (or a precursor) in the same molecule. nih.gov This strategy inherently ensures a perfect 1:1 stoichiometry, which, according to the Carothers equation, is favorable for achieving high degrees of polymerization. researchgate.net

During the synthesis of certain polysulfamides, particularly from specific AB-type monomers, the formation of macrocyclic oligomers has been observed alongside the desired linear polymers. nih.govresearchgate.net This cyclization is a competing reaction to linear chain growth and was identified through detailed analysis using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net

Table 2: Thermal Properties of Polysulfamides with Different Backbones This table illustrates the relationship between the monomer structure and the thermal properties of the resulting polysulfamides.

Polymer IDMonomer TypeBackbone StructureT_g (°C)T_d (°C, 5% loss)
Poly-3gABRigid Fluorene-based192>250
Poly-3hABFlexible Aliphatic77>250
3fA₂+B₂Rigid Aromatic/Cyclic170222
3jA₂+B₂Flexible Aliphatic46240
Data compiled from studies on polysulfamide synthesis and characterization. scispace.comnih.govchemrxiv.org

Advanced Structural Elucidation and Solid State Characterization

X-ray Crystallographic Analysis of N-Propylsulfamide Derivatives

Single-crystal X-ray diffraction is a definitive method for determining the precise atomic arrangement of a molecule in the solid state. nih.gov While a crystal structure for the parent this compound is not widely reported, analysis of closely related derivatives, such as 4-methyl-N-propylbenzenesulfonamide, provides significant insight into the structural characteristics of the this compound moiety. nih.gov

Table 1. Crystallographic Data for 4-methyl-N-propylbenzenesulfonamide
ParameterValue
Chemical FormulaC10H15NO2S
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.3642 (4)
b (Å)7.7811 (3)
c (Å)14.0051 (6)
β (°)101.593 (2)
Volume (Å3)1106.31 (8)

Data sourced from Stenfors et al. (2020). nih.gov

The sulfonamide group, with its N-H proton donor and sulfonyl oxygen acceptors, is a potent driver of supramolecular assembly through hydrogen bonding. researchgate.net In the crystal structure of 4-methyl-N-propylbenzenesulfonamide, the most prominent intermolecular interaction is a classic N—H···O=S hydrogen bond. nih.gov This interaction links two molecules into a centrosymmetric dimer. This type of dimeric motif is a common and robust feature in the crystal packing of many sulfonamides. nih.govnih.gov These hydrogen bonds are the primary forces governing the crystal packing, influencing the stability and physical properties of the solid form. researchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation (Beyond Basic Identification)

While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods are essential for confirming structure and studying conformational properties in various states.

High-resolution NMR spectroscopy is a powerful tool for confirming the covalent structure and probing the electronic environment of atoms in a molecule. nih.gov For this compound, ¹H and ¹³C NMR spectra would provide unambiguous confirmation of its structure. Although specific high-resolution data is not widely published, the expected signals can be predicted based on standard chemical shift values and coupling patterns.

Table 2. Predicted ¹H and ¹³C NMR Data for this compound
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H-CH2-CH2-CH3~0.9Triplet (t)
-CH2-CH2-CH3~1.5Sextet
-CH2-NH-~2.9 - 3.1Triplet (t)
-NH-SO2-NH2VariableBroad Singlets
¹³C-CH2-CH2-CH3~11-
-CH2-CH2-CH3~23-
-CH2-NH-~45-

The precise chemical shifts and coupling constants would provide definitive evidence of the propyl group's connectivity to the sulfamide (B24259) nitrogen.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saillinois.edu These vibrations are sensitive to bond strengths, molecular symmetry, and intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.com For this compound, vibrational spectroscopy can offer insights into the conformation of the sulfonyl group and the extent of hydrogen bonding. nih.gov

The key vibrational modes for the sulfonamide group are highly characteristic. The frequencies of the N-H and S=O stretching bands are particularly sensitive to hydrogen bonding. In the solid state, strong hydrogen bonding typically causes a shift of the N-H stretch to lower wavenumbers and can affect the S=O stretching frequencies. americanpharmaceuticalreview.com Comparing solid-state and solution spectra can reveal changes in conformation and intermolecular interactions.

Table 3. Characteristic Vibrational Frequencies for the Sulfonamide Group
Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
N-H Stretch (asymmetric & symmetric)3400 - 3200Sensitive to hydrogen bonding; shifts to lower frequency when bonded.
S=O Stretch (asymmetric)1370 - 1330Strong intensity in IR.
S=O Stretch (symmetric)1180 - 1160Strong intensity in IR.
S-N Stretch940 - 900Can be conformationally sensitive.

Solid-State Forms and Polymorphism Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov This phenomenon is of great interest because different polymorphs of the same compound can have different physical properties. The sulfonamide functional group, with its strong hydrogen bond donors and acceptors, frequently gives rise to polymorphism. researchgate.net Different crystal forms can arise from variations in the hydrogen-bonding patterns (e.g., chains vs. dimers) or different molecular conformations (conformational polymorphism). nih.govsemanticscholar.org

While specific polymorphism studies on this compound are not extensively reported, the broader class of sulfonamides is well-known to exhibit multiple crystalline forms. nih.govnih.gov The potential for different hydrogen-bonding arrangements and conformational flexibility in the propyl chain suggests that this compound could likely exist in multiple polymorphic forms under different crystallization conditions. researchgate.net Identifying and characterizing these forms would be crucial for understanding its solid-state behavior.

Theoretical and Computational Chemistry of N Propylsulfamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in elucidating the electronic structure of N-propylsulfamide. These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to determine the electron distribution and energy of the molecule. mdpi.com DFT has proven to be a powerful tool for studying sulfonamide molecules, providing accurate geometries and electronic properties. researchgate.net For this compound, these calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a precise description of the electronic orbitals, including polarization and diffuse functions, which are important for capturing the nuances of the sulfamide (B24259) group. mdpi.comresearchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. libretexts.orguni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. wolfram.com For this compound, an MEP analysis would reveal regions of negative potential (typically colored red) and positive potential (blue). researchgate.net

The oxygen atoms of the sulfonyl group and the nitrogen atoms are expected to be the most electron-rich regions, appearing as areas of negative electrostatic potential. researchgate.net These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms bonded to the nitrogen atoms would exhibit positive electrostatic potential, making them likely sites for nucleophilic interaction. researchgate.net This information is crucial for predicting how this compound will interact with other molecules and its potential hydrogen bonding capabilities. libretexts.org

Table 1: Predicted Regions of Electrostatic Potential in this compound

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Sulfonyl Oxygen Atoms Negative (Red) Site for electrophilic attack, hydrogen bond acceptor
Sulfamide Nitrogen Atoms Negative (Red) Site for electrophilic attack, hydrogen bond acceptor/donor
N-H Hydrogen Atoms Positive (Blue) Site for nucleophilic attack, hydrogen bond donor

This table is illustrative, based on general principles of MEP analysis applied to the structure of this compound.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. joaquinbarroso.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would be used to determine the energies of these orbitals. youtube.com It is anticipated that the HOMO would be localized on the electron-rich nitrogen and oxygen atoms of the sulfamide group, while the LUMO might be distributed across the S-N bonds. The magnitude of the calculated gap provides a quantitative measure of its reactivity, which is invaluable for designing new molecules with desired properties. researchgate.netdergipark.org.tr

Table 2: Illustrative Frontier Molecular Orbital Data for a Small Alkylsulfamide

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -7.0 to -9.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 1.0 to 3.0

Note: These values are representative for small organic molecules and are not specific to this compound, as dedicated computational studies are not publicly available. The actual values would be obtained from specific DFT calculations. researchgate.netyoutube.com

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The propyl group in this compound introduces conformational flexibility. Understanding the different spatial arrangements (conformers) and their relative energies is crucial, as the conformation can significantly influence the molecule's biological activity and physical properties.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. wikipedia.orgnih.gov It is particularly well-suited for exploring the conformational landscape of flexible molecules by performing energy minimizations to find stable conformers. wikipedia.org For this compound, rotations around the C-C and C-N single bonds of the propyl chain would be systematically explored to identify low-energy structures.

Molecular Dynamics (MD) simulations build upon the MM force fields to simulate the movement of atoms over time. wikipedia.org An MD simulation of this compound, either in a vacuum or in a solvent, would provide a dynamic picture of its conformational flexibility, showing how it transitions between different conformers and how it interacts with its environment. This is particularly relevant for understanding the behavior of larger molecules containing the this compound moiety, such as N-octadecyl-N'-propylsulfamide. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms involving this compound. By modeling the reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. chemrxiv.orgresearchgate.net

For instance, in reactions such as the intramolecular C-H amination of N-alkylsulfamides, DFT calculations can be used to map out the potential energy surface. rsc.org This involves locating the structures of the reactants, products, any intermediates, and the transition states connecting them. The activation barrier height, determined from the energy difference between the reactant and the transition state, provides a theoretical prediction of the reaction rate. researchgate.net Such studies on sulfamide derivatives have been instrumental in understanding their reactivity and designing new synthetic routes. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. q-chem.com For this compound, DFT calculations can compute the harmonic vibrational frequencies. nih.govresearchgate.net These calculated frequencies can then be compared with experimental FT-IR spectra. rsc.org While a direct comparison requires scaling of the calculated frequencies to account for anharmonicity and other approximations, this approach is highly effective for assigning spectral bands to specific molecular vibrations. nih.gov For example, the characteristic symmetric and asymmetric stretching vibrations of the SO2 group and the N-H stretching modes could be precisely identified. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. nih.govresearchgate.net This comparison is a powerful tool for structural elucidation and for validating the accuracy of the computational model. While experimental spectra for this compound are not widely published in the academic literature, data for related compounds like N-(n-propyl)acetamide provides a reference for the expected signals from the propyl group. nist.gov

Table 3: Expected Vibrational Modes of this compound and Their Approximate Wavenumbers

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch -NH2, -NH- 3200-3400
C-H Stretch -CH3, -CH2- 2850-3000
S=O Asymmetric Stretch -SO2- 1300-1350
S=O Symmetric Stretch -SO2- 1120-1160

This table is based on established group frequencies for sulfamides and alkyl groups and serves as a predictive guide. rsc.org

Development of Computational Models for Sulfamide Reactivity

Building on the fundamental calculations for individual molecules, computational chemistry aims to develop broader models that can predict the reactivity of entire classes of compounds. For sulfamides, this involves creating quantitative structure-activity relationship (QSAR) models or machine learning models. chemrxiv.org These models correlate computed molecular descriptors (such as HOMO-LUMO gap, atomic charges, and steric parameters) with experimentally observed reaction rates or biological activities.

The development of such models for sulfamide-forming reactions, for example, can predict the success or failure of a reaction based on the computed properties of the starting materials. chemrxiv.org While specific models for this compound are not detailed in the literature, the methodologies are well-established for sulfonamides and other related functional groups. nih.gov These predictive models are invaluable in fields like drug discovery and materials science for high-throughput screening of virtual compound libraries, accelerating the discovery of new functional molecules. acs.org

Supramolecular Chemistry and Non Covalent Interactions of N Propylsulfamide

Role of the Sulfamide (B24259) Moiety as a Hydrogen Bond Donor and Acceptor

The sulfamide group is a critical functional component in the supramolecular behavior of N-propylsulfamide. This moiety possesses both hydrogen bond donor and acceptor capabilities, allowing it to participate in intricate networks of non-covalent interactions. nih.govparkwayscientific.com Specifically, the nitrogen atoms of the sulfamide can act as proton donors, while the oxygen atoms can serve as proton acceptors. nih.govparkwayscientific.com This dual nature is fundamental to its ability to form self-assembled structures and interact with other molecules.

Computed properties of this compound highlight its potential for hydrogen bonding. It is characterized as having two hydrogen bond donors and four hydrogen bond acceptors. nih.govpharmacompass.com This abundance of interaction sites allows for the formation of multiple hydrogen bonds, which are crucial for the stability of supramolecular architectures. nih.gov The ability of the sulfamide group to form robust hydrogen-bonded networks has been observed in related structures, where it can lead to the formation of two-dimensional sheets. In some instances, sulfamide groups of neighboring molecules form multiple identical hydrogen bonds, creating a rhombic two-dimensional network. researchgate.net

Design and Self-Assembly of this compound-Based Supramolecular Structures

The design of supramolecular structures relies on the principle of molecular self-assembly, where molecules spontaneously organize into ordered arrangements driven by non-covalent interactions. nih.govrsc.org In the context of this compound, its structure can be rationally modified to control the formation of specific supramolecular architectures. The interplay of hydrogen bonding, van der Waals forces, and potentially hydrophobic interactions guides the self-assembly process. nih.govnumberanalytics.com

The self-assembly process is a key element in creating functional materials from the bottom up. mdpi.com For this compound and its derivatives, the sulfamide core provides a reliable hydrogen-bonding unit that can be functionalized with other groups to direct the assembly process. For example, attaching larger alkyl or aryl groups to the sulfamide can introduce other interactions, like hydrophobic or π-π stacking interactions, that work in concert with the hydrogen bonds to define the final structure. nih.gov The controlled organization of molecules is essential for developing materials with advanced functions. mdpi.com

Investigating Water-Mediated Supramolecular Interactions

Water can play a significant and sometimes unexpected role in supramolecular self-assembly. nih.govphysicsworld.com Even trace amounts of water in non-polar solvents can mediate interactions by forming hydrogen bonds with the assembling molecules. physicsworld.com For a molecule like this compound, which has both hydrophobic (the propyl group) and hydrophilic (the sulfamide moiety) parts, water can influence its aggregation behavior. cymitquimica.com

The presence of water can facilitate the formation of unique hydrogen-bonding motifs that might not be accessible in anhydrous conditions. researchgate.net Water molecules can act as bridges between sulfamide groups, stabilizing the resulting supramolecular structure. This "water-assisted" self-assembly highlights the complexity of non-covalent interactions in environments where water is present, even in small quantities. researchgate.netphysicsworld.com The hydrophobic effect, which drives non-polar groups to aggregate in aqueous environments, can also be a significant driving force in the self-assembly of this compound derivatives in water. numberanalytics.com

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. wikipedia.org Derivatives of this compound can be designed to act as hosts or guests in such systems.

By incorporating this compound into a larger macrocyclic or cage-like structure, it could be engineered to encapsulate small guest molecules. The sulfamide groups could provide specific interaction points within the host's cavity to bind the guest through hydrogen bonding. Conversely, this compound itself could act as a guest, binding within the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. thno.org The binding in these systems is often driven by a combination of hydrophobic interactions and specific hydrogen bonds. thno.org

Application in Molecular Recognition Studies

Molecular recognition is the specific binding of one molecule to another through non-covalent interactions and is a fundamental concept in supramolecular chemistry and biology. wikipedia.orguu.se The ability of this compound to engage in specific hydrogen bonding patterns makes it a candidate for studies in molecular recognition.

Derivatives of this compound have been explored for their interaction with biological receptors. For instance, N-acylsulfamide analogs have been designed to interact with specific protein binding sites, demonstrating that the sulfamide moiety can be a key recognition element. plos.orguvic.ca In these studies, the sulfamide group often mimics the interactions of a natural ligand, forming crucial hydrogen bonds with amino acid residues in the protein's active site. plos.orguvic.ca The design of such molecules for specific biological targets is a significant area of medicinal chemistry. uvic.ca

Interactive Data Table: Properties of this compound

Property Value Source
Molecular Formula C3H10N2O2S nih.govpharmacompass.com
Molecular Weight 138.19 g/mol nih.govpharmacompass.com
Hydrogen Bond Donor Count 2 nih.govparkwayscientific.compharmacompass.com
Hydrogen Bond Acceptor Count 4 nih.govpharmacompass.com
Topological Polar Surface Area 80.6 Ų parkwayscientific.compharmacompass.com
XLogP3 -0.4 parkwayscientific.compharmacompass.com

Catalytic Applications and Material Science Roles of N Propylsulfamide Derivatives

N-Propylsulfamide as a Ligand in Organometallic Catalysis

The direct use of this compound as a standalone ligand in mainstream organometallic catalysis is not extensively documented in current chemical literature. Organometallic catalysis often relies on ligands, such as those with phosphine (B1218219) or pincer architectures, to stabilize and modulate the reactivity of a metal center. chemistryviews.orglibretexts.org

However, the sulfamide (B24259) moiety is a key component in more complex molecules that are central to reactions catalyzed by transition metals. For instance, a general method for the N-arylation of sulfamides with aryl bromides has been developed, which utilizes a dual-catalytic system of nickel and a photoexcitable iridium complex. chemrxiv.org This method highlights the reactivity of the sulfamide N-H bond in cross-coupling reactions, which are fundamental in organometallic chemistry. chemrxiv.org While in this context the sulfamide-containing molecule is a substrate rather than a ligand, such transformations underscore the importance of the sulfamide functional group's interaction with metal catalysts.

Use as a Catalyst in Organic Transformations

This compound is generally characterized as a reagent or a building block in organic synthesis rather than a catalyst. cymitquimica.combldpharm.com For example, this compound potassium salt serves as a key reagent in the synthesis of Macitentan, an endothelin receptor antagonist. cymitquimica.com

While some simple organic molecules, like formamides, have been identified as potent catalysts for nucleophilic substitution reactions, this compound has not been reported to have similar catalytic activity. peterhuylab.de Its primary role remains that of a precursor molecule, providing the this compound structural unit to a more complex target molecule through a chemical reaction.

Integration into Polymer Science and Materials (Excluding Medicinal Polymers)

The application of this compound and its derivatives as components in material science is an area of interest. The compound is listed commercially as a "Polymer Science Material Building Block," indicating its potential for incorporation into larger macromolecular structures. bldpharm.combldpharm.com

A specific example involves a derivative, N-5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, which functions as a monomer in the preparation of polyurethane foams. chemshuttle.com The integration of this monomer imparts enhanced thermal stability to the resulting polymer. The presence of the bromo substituent also contributes to improved flame retardancy and mechanical properties, demonstrating how modifying the basic this compound structure can lead to materials with specific, desirable characteristics. chemshuttle.com

Polymer Application of this compound Derivative
Derivative: N-5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide
Polymer Type: Polyurethane Foam
Function: Monomer
Resulting Polymer Properties: Enhanced thermal stability, Improved flame retardancy, Improved mechanical properties. chemshuttle.com

Non-Covalent Dynamic Networks

Supramolecular polymer networks are held together by reversible, non-covalent interactions, which can include hydrogen bonds, metal-ligand coordination, or host-guest interactions. nih.gov These dynamic networks can lead to materials with unique properties like self-healing and stimuli-responsiveness. nih.govnju.edu.cn

The this compound structure contains two N-H groups and a sulfonyl group (SO₂), which can act as hydrogen bond donors and acceptors, respectively. This functionality is analogous to other groups like amides and ureas that are known to form robust, non-covalent dynamic networks through hydrogen bonding. mdpi.com The reversible nature of these hydrogen bonds could allow for energy dissipation and network rearrangement, which are characteristic features of dynamic polymers. mdpi.com While specific research integrating this compound into non-covalent dynamic networks is not detailed in the available literature, its inherent chemical structure suggests a potential for such applications.

Role in Surface Chemistry and Interface Phenomena (Non-Biological)

Surface chemistry investigates phenomena that happen at the interfaces between different phases, such as solid-liquid or solid-gas. ssgopalganj.inresearchgate.net The properties of molecules at these interfaces are critical for applications ranging from catalysis to coatings. ssgopalganj.insustainability-directory.com

There is a lack of specific research findings detailing the role of this compound in non-biological surface chemistry. In principle, the molecule possesses both a nonpolar propyl group and a polar sulfamide group. cymitquimica.com This amphiphilic character could theoretically allow it to orient at interfaces, potentially modifying surface tension or adhesion. However, without experimental data, its behavior and effectiveness in such applications remain hypothetical. The study of how specific functional groups on a surface influence reaction pathways is an active area of research, but it has not been specifically applied to this compound. rsc.org

Future Directions and Emerging Research Avenues

Advanced Computational Approaches for Predicting Sulfamide (B24259) Behavior

The use of computational chemistry and molecular modeling is becoming increasingly important in predicting the properties and reactivity of sulfamides. mdpi.com These approaches can accelerate the discovery of new sulfamide-based molecules with desired biological activities or material properties.

Rational Design of Sulfamide-Based Materials with Tailored Properties

There is growing interest in the rational design of sulfamide-containing polymers and materials with specific properties, such as enhanced thermal stability, flame retardancy, or unique optical and electronic characteristics. chemshuttle.com

Interdisciplinary Research at the Interface of N-Propylsulfamide Chemistry and other Fields

The intersection of sulfamide chemistry with fields like green chemistry and advanced materials science is a promising area for future research. This includes the development of sustainable synthetic processes and the creation of novel functional materials.

Methodological Innovations in Characterization and Analysis for Sulfamide Structures

Advances in analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR, will continue to provide more detailed structural information and allow for the sensitive detection and characterization of sulfamides and their derivatives. bldpharm.com

Q & A

Q. What are the established laboratory protocols for synthesizing N-propylsulfamide, and what key parameters influence its purity?

Methodological Answer: The synthesis of this compound typically involves sulfonylation reactions between propylamine and sulfamide derivatives under controlled conditions. Key steps include:

  • Reagent selection : Use sulfonyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Temperature control : Maintain reaction temperatures between 0–5°C during sulfonylation to prevent side reactions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>97%) .
    Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm structural integrity (e.g., sulfonamide proton at δ 8.2–8.5 ppm, propyl chain signals at δ 1.0–1.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z 213.1 confirm molecular weight .
  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 1600–1650 cm⁻¹ .
  • HPLC : Retention time consistency across replicates validates batch homogeneity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining scalability?

Methodological Answer: Optimization requires a Design of Experiments (DOE) approach:

  • Variables : Reaction time (2–24 hrs), molar ratios (1:1 to 1:1.2 amine:sulfonyl chloride), and solvent polarity (dichloromethane vs. THF) .
  • Response surface methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., 12 hrs, 1:1.1 ratio in dichloromethane yields 85% purity) .
  • Scalability : Pilot-scale reactions (>10 g) require inert atmospheres (N₂) and slow reagent addition to manage exothermicity .

Q. What analytical strategies resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Impurity profiles : Batch-to-batch variations in byproducts (e.g., unreacted propylamine) can skew assays. Use LC-MS to quantify impurities and correlate with bioactivity .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, a 2024 study found 24-hour incubations reduced IC₅₀ variability by 30% compared to 48-hour protocols .
  • Data normalization : Apply Z-score analysis to harmonize results across labs .

Q. How do researchers assess the stability of this compound under varying storage conditions for preclinical studies?

Methodological Answer:

  • Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC; <5% impurity after 4 weeks at 25°C indicates stability .
  • Lyophilization : Freeze-drying in PBS (pH 7.4) enhances long-term stability (>12 months at -20°C) .
  • Kinetic modeling : Use Arrhenius equations to predict shelf life (e.g., activation energy Eₐ = 45 kJ/mol suggests 2-year stability at 4°C) .

Q. What computational methods support the design of this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Screen derivatives against target proteins (e.g., endothelin receptor) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .
  • ADMET prediction : Tools like SwissADME assess logP (<3 for oral bioavailability), CYP450 inhibition, and BBB permeability .
  • QSAR models : Correlate structural features (e.g., sulfonamide substituents) with solubility (R² > 0.85 in training sets) .

Data Contradiction and Replication

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

Methodological Answer:

  • Standardize solvents : Use USP buffers (pH 1.2–7.4) and document equilibration times (e.g., 24 hrs shaking at 37°C) .
  • Cross-lab validation : Share samples between labs for parallel testing. A 2023 multicenter study reduced solubility variability from ±15% to ±5% .
  • Meta-analysis : Pool data from 5+ studies using random-effects models to identify outliers and consensus values .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in preclinical studies?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coats, and goggles mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent sulfonamide release into waterways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.